Desmethyl rizatriptan

Descripción

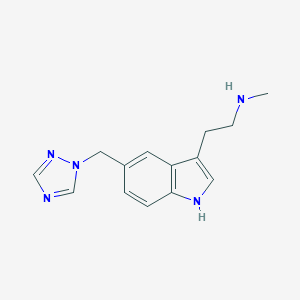

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of Desmethyl Rizatriptan Formation

Primary Metabolic Route of Rizatriptan (B1679398) via Monoamine Oxidase-A (MAO-A) to Indole (B1671886) Acetic Acid Metabolite

The principal metabolic pathway for rizatriptan involves oxidative deamination catalyzed by monoamine oxidase-A (MAO-A). fda.govsandoz.comfda.govmedcentral.commedsafe.govt.nz This enzymatic reaction converts rizatriptan into its corresponding indole acetic acid metabolite, which is pharmacologically inactive. fda.govsandoz.comfda.govmedcentral.commedsafe.govt.nz This pathway is responsible for a significant portion of rizatriptan's first-pass metabolism. fda.govdrugbank.com Following oral administration, approximately 51% of the dose is excreted in the urine as the indole acetic acid metabolite. fda.govmedcentral.commedsafe.govt.nzdrugbank.com The predominance of this pathway highlights the critical role of MAO-A in the clearance of rizatriptan. fda.govsandoz.comfda.govmedcentral.commedsafe.govt.nz

Role of Cytochrome P450 Isoforms in Rizatriptan and Desmethyl Rizatriptan Metabolism

The cytochrome P450 (CYP) enzyme system plays a role in the metabolism of rizatriptan, although it is not the primary pathway.

Absence of Significant Inhibition of P450 Isoforms by Rizatriptan

In vitro studies have demonstrated that rizatriptan is not an inhibitor of several key human liver cytochrome P450 isoforms, including 1A2, 2C9, 2C19, 2E1, and 3A4/5, at clinically relevant concentrations. fda.govsandoz.comsahpra.org.za This suggests a low potential for rizatriptan to cause drug-drug interactions by inhibiting the metabolism of other drugs cleared by these enzymes. drugbank.com

Competitive Inhibition of CYP2D6 at High Concentrations

While generally not an inhibitor of CYP isoforms, rizatriptan has been shown to be a weak competitive inhibitor of CYP2D6. fda.govsandoz.com However, this inhibition is only observed at high concentrations that are not typically reached in clinical practice (Ki = 1400 nM). fda.govsandoz.comdrugbank.com Therefore, the clinical significance of this finding is considered to be low. fda.gov

In Vitro and In Vivo Metabolism Studies of Rizatriptan and this compound

Both laboratory (in vitro) and human (in vivo) studies have been conducted to elucidate the metabolic fate of rizatriptan.

In vitro investigations using human liver microsomes identified the indoleacetic acid derivative as the major metabolite. psu.edu Interestingly, N-desmethyl rizatriptan was not detected in these in vitro systems, despite being observed in vivo. fda.gov This highlights a potential difference between the metabolic processes in a laboratory setting and those occurring within the human body.

In vivo studies following the administration of radiolabeled rizatriptan to healthy male subjects confirmed that the majority of the drug and its metabolites are excreted in the urine. psu.edu These studies identified five key metabolites in the urine: triazolomethyl-indole-3-acetic acid, rizatriptan-N10-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N10-monodesmethyl-rizatriptan. psu.edu After an oral dose, unchanged rizatriptan accounted for about 17% of the circulating plasma radioactivity. fda.govdrugbank.com

Table of Metabolites and Excretion:

| Compound | Percentage of Oral Dose Excreted in Urine | Pharmacological Activity |

|---|---|---|

| Unchanged Rizatriptan | ~14% fda.govmedcentral.commedsafe.govt.nzdrugbank.com | Active |

| Indole Acetic Acid Metabolite | ~51% fda.govmedcentral.commedsafe.govt.nzdrugbank.com | Inactive fda.govsandoz.comfda.govmedcentral.commedsafe.govt.nz |

| N-monodesmethyl-rizatriptan | Not more than 1% medsafe.govt.nz | Active fda.govsandoz.comfda.gov |

Table of Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Plasma Protein Binding | ~14% fda.govdrugbank.com |

| Volume of Distribution | ~140 L (males), ~110 L (females) fda.govdrugbank.com |

| Plasma Half-life | 2-3 hours fda.govdrugbank.com |

| Absolute Bioavailability | ~45% drugbank.com |

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Rizatriptan |

| N-monodesmethyl-rizatriptan |

| Indole acetic acid metabolite |

| Triazolomethyl-indole-3-acetic acid |

| Rizatriptan-N10-oxide |

| 6-hydroxy-rizatriptan |

| 6-hydroxy-rizatriptan sulfate |

Pharmacological Activity and Receptor Interactions of Desmethyl Rizatriptan

Activity Profile of N-monodesmethyl-rizatriptan at 5-HT1B/1D Receptors

N-monodesmethyl-rizatriptan demonstrates notable activity at the 5-HT1B and 5-HT1D receptor subtypes, which are the primary targets for the triptan class of drugs in the treatment of migraine. cymitquimica.com This activity is similar to that of the parent compound, rizatriptan (B1679398). hres.cafda.govncats.io The metabolite acts as an agonist at these receptors, which is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms. drugbank.comcymitquimica.com Radioligand binding assays have confirmed that the N-monodesmethyl metabolite of rizatriptan retains activity, with a receptor affinity profile comparable to the parent drug. karger.com

Comparison of Pharmacological Activity with Parent Compound, Rizatriptan

Table 1: Comparative Pharmacological Data

| Compound | Target Receptors | Pharmacological Action |

| Rizatriptan | 5-HT1B, 5-HT1D | Agonist |

| Desmethyl Rizatriptan | 5-HT1B, 5-HT1D | Agonist |

Contribution of this compound to the Overall Pharmacodynamic Activity of Rizatriptan

Table 2: Relative Plasma Concentration and Activity

| Compound | Relative Plasma Concentration (Compared to Rizatriptan) | Contribution to Pharmacodynamic Activity |

| This compound | ~14% | Not significant |

Receptor Selectivity and Binding Affinity Studies of this compound (Inferred from Rizatriptan)

Specific binding affinity studies for this compound are not extensively detailed in the provided search results. However, its receptor selectivity is inferred to be similar to that of its parent compound, rizatriptan. karger.com Rizatriptan binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors. fda.govncats.io It has a markedly weaker affinity for other 5-HT1 receptor subtypes, such as 5-HT1A, 5-HT1E, and 5-HT1F, and no significant activity at 5-HT2, 5-HT3, adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors. fda.govmedsafe.govt.nz Given that this compound's activity is described as similar to the parent compound, it is presumed to share this high selectivity for the 5-HT1B/1D receptors over other receptor types. hres.cafda.govncats.io

Preclinical Investigations and Biological Evaluation

In Vitro Models for Studying Desmethyl Rizatriptan (B1679398) Activity (Inferred from Rizatriptan)

In vitro models, which involve experiments conducted on tissues or cells outside their natural biological context, have been instrumental in elucidating the pharmacological effects of rizatriptan and, by extension, desmethyl rizatriptan. These models allow for a detailed examination of the compound's direct effects on specific biological targets relevant to migraine pathophysiology.

Studies on Isolated Cranial Arteries and Vasoconstriction

A cornerstone of the therapeutic action of triptans is their ability to constrict dilated intracranial extracerebral blood vessels, a key event in migraine attacks. karger.commedsafe.govt.nz In vitro studies using isolated human middle meningeal arteries have demonstrated that rizatriptan is a potent vasoconstrictor. nih.govnih.gov The concentration required to produce 50% of the maximum vasoconstriction (EC50) for rizatriptan in these arteries is approximately 90 nM. karger.comnih.gov This effect is primarily mediated through the activation of 5-HT1B receptors located on the smooth muscle of these vessels. karger.comnih.govjst.go.jp Immunohistochemical studies have further supported this by showing a higher expression of 5-HT1B receptors in the middle meningeal artery compared to the coronary artery, providing a basis for the craniovascular selectivity of rizatriptan. nih.gov Given that this compound shares a similar affinity for the 5-HT1B receptor, it is inferred to contribute to this vasoconstrictor effect. karger.comncats.io

Table 1: Vasoconstrictor Potency of Triptans in Human Isolated Middle Meningeal Artery

| Compound | EC50 (nM) |

|---|---|

| 5-HT | 32 |

| Rizatriptan | 90 |

| Sumatriptan (B127528) | 71 |

EC50 represents the concentration of the compound that produces 50% of the maximum contractile response. Data sourced from studies on human isolated middle meningeal arteries. nih.gov

Investigations on Trigeminal Nerve Terminals and Neuropeptide Release

The trigeminal nervous system plays a pivotal role in migraine, with the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings contributing to neurogenic inflammation and pain. nih.govwikipedia.orgtjn.org.tr In vitro and ex vivo models have been used to study the inhibitory effects of triptans on this process. nih.govoup.com Rizatriptan has been shown to inhibit the release of CGRP from trigeminal nerve terminals, an action mediated by presynaptic 5-HT1D receptors. nih.govnih.govbps.ac.uknih.gov This inhibition prevents the cascade of events leading to vasodilation and inflammation. karger.comwikipedia.org For instance, studies have shown that rizatriptan blocks the release of CGRP in response to stimuli like capsaicin (B1668287) or electrical stimulation in cultured trigeminal neurons and isolated dura mater preparations. oup.comd-nb.info Since this compound also shows affinity for 5-HT1D receptors, it is expected to possess similar inhibitory activity on neuropeptide release. karger.comglobalrph.com

In Vivo Animal Models for Pharmacodynamic Assessment (Inferred from Rizatriptan)

In vivo animal models provide a more integrated physiological system to evaluate the pharmacodynamic effects of a compound, bridging the gap between in vitro findings and potential clinical efficacy. The activity of this compound in these models is inferred from the robust data available for rizatriptan. pagepress.orgconductscience.com

Neurogenic Dural Vasodilation Inhibition Studies

Neurogenic dural vasodilation, an experimental model that mimics the vasodilation of meningeal blood vessels seen in migraine, is a key in vivo assay for assessing anti-migraine drug activity. nih.govbps.ac.uk In this model, electrical stimulation of the trigeminal ganglion or dura mater in anesthetized animals, such as guinea pigs and rats, leads to the release of CGRP and subsequent vasodilation of dural arteries. nih.govbps.ac.uknih.gov Studies have demonstrated that rizatriptan effectively inhibits this neurogenic dural vasodilation. nih.govnih.govbps.ac.uknih.gov Importantly, rizatriptan does not block the vasodilation caused by direct administration of CGRP, indicating that its action is presynaptic, preventing the release of CGRP rather than blocking its receptor. nih.govbps.ac.uk This inhibitory effect is attributed to the activation of 5-HT1D receptors on trigeminal nerve terminals. nih.govbps.ac.uknih.gov

Table 2: Effect of Rizatriptan on Neurogenic Dural Vasodilation in Guinea Pigs

| Treatment | Effect on Dural Vasodilation | Implied Mechanism |

|---|---|---|

| Electrical Stimulation | Induces vasodilation | Release of CGRP |

| CGRP(8-37) (CGRP antagonist) + Electrical Stimulation | 85% inhibition of vasodilation | CGRP-mediated vasodilation |

| Rizatriptan (100 µg/kg) + Electrical Stimulation | Significant inhibition of vasodilation | Presynaptic inhibition of CGRP release via 5-HT1D receptors |

| Rizatriptan + CGRP infusion | No inhibition of CGRP-induced vasodilation | Postsynaptic CGRP receptors are unaffected |

Data compiled from in vivo studies in anesthetized guinea pigs. nih.govbps.ac.uknih.gov

Plasma Protein Extravasation Studies

Another critical in vivo model relevant to migraine is the inhibition of plasma protein extravasation in the dura mater. karger.com This process, a hallmark of neurogenic inflammation, involves the leakage of plasma proteins from dural blood vessels into the surrounding tissue, triggered by the release of neuropeptides like substance P and CGRP from trigeminal nerve endings. karger.comresearchgate.net Rizatriptan has been shown to dose-dependently inhibit dural plasma protein extravasation induced by electrical stimulation of the trigeminal ganglion in rats. karger.comnih.govhres.cahres.ca This action is also mediated through presynaptic 5-HT1D receptors on sensory nerve fibers, preventing the release of inflammatory neuropeptides. karger.comwikipedia.org The consistent findings across these preclinical models strongly suggest that the therapeutic efficacy of rizatriptan, and by extension the contribution from its active metabolite this compound, stems from a dual mechanism: direct vasoconstriction of cranial arteries and inhibition of neurogenic inflammation. nih.govdrugbank.com

Analytical Methodologies for Desmethyl Rizatriptan Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the quantification of drug molecules and their metabolites in complex biological matrices. nih.gov Its widespread adoption is due to its high sensitivity, selectivity, and throughput. Numerous LC-MS/MS methods have been developed for the parent drug, rizatriptan (B1679398), and the principles and parameters of these methods are directly applicable to its Desmethyl metabolite. researchgate.netomicsonline.orghilarispublisher.com

The development of an LC-MS/MS method for quantifying Desmethyl rizatriptan in biological fluids like human plasma or serum involves several critical steps, from sample preparation to method validation, ensuring compliance with regulatory guidelines. mdpi.com

Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. nih.gov While efficient, it may result in less clean extracts and potential matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. It generally yields cleaner samples than PPT. hilarispublisher.com

Solid-Phase Extraction (SPE): Considered to provide the cleanest extracts, SPE uses a solid sorbent to retain the analyte, which is then eluted with a specific solvent. This method is effective at removing interfering components like phospholipids. nih.govomicsonline.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from the parent drug, rizatriptan, and other endogenous components before detection. Reversed-phase columns (e.g., C18, C8) are typically employed. The mobile phase usually consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid buffer) and an organic solvent (such as acetonitrile or methanol), often run in a gradient or isocratic mode to achieve optimal separation and peak shape. omicsonline.orghilarispublisher.comingentaconnect.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically operating in positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound (C₁₄H₁₇N₅, M.W. 255.32), a precursor ion [M+H]⁺ would be selected and fragmented in the collision cell to generate a stable product ion for monitoring. allmpus.comresearchgate.net

Method Validation: A developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, bench-top, long-term). mdpi.comresearchgate.net

Table 1: Example Parameters for LC-MS/MS Method Development for this compound (Based on Analogous Methods)

| Parameter | Typical Approach | Example |

|---|---|---|

| Biological Matrix | Human Plasma (EDTA, Heparin) | 100-300 µL plasma sample. researchgate.netomicsonline.org |

| Sample Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | LLE with methyl tert-butyl ether; SPE with C18 cartridges. nih.govomicsonline.org |

| Chromatography | UPLC/HPLC with Reversed-Phase Column | C18 column (e.g., 50 x 4.6 mm, 5 µm). researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, formic acid) | Acetonitrile: 10mM Ammonium Acetate with 0.5% Acetic Acid (50:50, v/v). researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+. hilarispublisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Precursor ion → Product ion (e.g., for Rizatriptan: m/z 270.2 → 201.2). researchgate.net A similar approach is used for the desmethyl metabolite. |

| Internal Standard | Isotopically-labeled analyte (e.g., Rizatriptan-d6) or a structurally similar compound | Rizatriptan-d6, Granisetron, Sumatriptan (B127528). researchgate.netomicsonline.orgresearchgate.net |

Sensitivity: Achieving a low Lower Limit of Quantification (LLOQ) is crucial, as metabolite concentrations can be significantly lower than those of the parent drug. researchgate.net LC-MS/MS methods for rizatriptan have achieved LLOQs in the range of 0.1 to 0.5 ng/mL, and similar sensitivity is expected for this compound assays. researchgate.nethilarispublisher.com The sensitivity depends on the efficiency of sample extraction, chromatographic conditions, and the ionization efficiency of the analyte in the mass spectrometer source. medrxiv.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components. In the case of this compound, the method must be selective against the parent drug (rizatriptan), other metabolites, and endogenous matrix components. medrxiv.org The use of MRM in tandem mass spectrometry provides excellent selectivity. By selecting a unique mass transition (precursor ion → product ion) for this compound, interference from rizatriptan (which has a different mass) and other molecules is minimized. researchgate.net Chromatographic separation is also key to resolving the metabolite from any isomeric compounds that might share the same mass transition. researchgate.net

Matrix Effect: This phenomenon, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov It is typically assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. Using an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. Thorough sample cleanup, for instance through SPE, also helps minimize these effects. omicsonline.orgnih.gov

Carryover: Carryover occurs when a small amount of the analyte from a high-concentration sample remains in the analytical system and appears in a subsequent blank or low-concentration sample. This can compromise the accuracy of measurements at the LLOQ. One study on rizatriptan quantification specifically focused on minimizing carryover, ensuring it was less than 5% of the LLOQ response by optimizing the autosampler washing procedure and chromatographic conditions. omicsonline.org

Metabolite Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing must be thoroughly evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability to ensure that the measured concentration reflects the true in vivo concentration. nih.govresearchgate.net

Sensitivity and Selectivity Considerations in Quantitative Analysis

Other Analytical Techniques Employed in Metabolite Analysis

While LC-MS/MS is the gold standard for bioanalysis in plasma, other techniques are used, particularly for impurity profiling and in different analytical contexts.

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC systems equipped with UV or fluorescence detectors can be used to detect and quantify this compound. nih.govresearchgate.net These methods are often employed for the analysis of bulk drug substances and pharmaceutical formulations to check for impurities. researchgate.netbiomedres.us While generally less sensitive than LC-MS/MS, HPLC-UV can be effective when analyte concentrations are higher. Forced degradation studies often use HPLC-UV to separate the parent drug from its degradation products, including potential metabolites like this compound. biomedres.us

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another technique that has been reported for the determination of rizatriptan and could be applied to the analysis of its impurities. researchgate.net It allows for the simultaneous analysis of multiple samples and can be a cost-effective method for screening purposes.

Table 2: List of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| This compound |

| Formic acid |

| Granisetron |

| Methanol |

| Methyl tert-butyl ether |

| N-desmethyl-ripretinib |

| N-desmethyl zolmitriptan |

| Rizatriptan |

| Rizatriptan-d6 |

| Sumatriptan |

Drug Drug Interactions Involving Rizatriptan Metabolism and Desmethyl Rizatriptan

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The co-administration of rizatriptan (B1679398) with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the potential for significant and hazardous interactions. medsafe.govt.nzdrugs.com MAOIs inhibit the MAO-A enzyme, which is responsible for the primary metabolic pathway of rizatriptan. drugbank.commedsafe.govt.nz

Impact on Rizatriptan and Desmethyl Rizatriptan Plasma Concentrations

Inhibition of MAO-A by MAOIs leads to a substantial increase in the systemic exposure to both rizatriptan and its active N-monodesmethyl metabolite. medsafe.govt.nzmedcentral.com A drug interaction study involving the selective, reversible MAO-A inhibitor moclobemide (B1677376) demonstrated mean increases in rizatriptan's AUC (Area Under the Curve) and Cmax (Maximum Concentration) of 119% and 41%, respectively. droracle.ai More dramatically, the AUC of the active N-monodesmethyl metabolite of rizatriptan surged by over 400%. droracle.airxlist.com Similar or even greater effects are anticipated with non-selective, irreversible MAO inhibitors. medsafe.govt.nz This significant elevation in plasma concentrations can heighten the pharmacological effects of both the parent drug and its active metabolite. drugs.com

| Compound | Change in AUC | Change in Cmax |

|---|---|---|

| Rizatriptan | 119% Increase | 41% Increase |

| N-monothis compound | >400% Increase | Data Not Available |

Increased Risk of Vasospastic Reactions and Serotonin (B10506) Syndrome

The elevated plasma levels of rizatriptan and this compound resulting from MAOI co-administration can increase the risk of adverse events. drugs.com Clinically, this interaction may heighten the risk of vasospastic reactions, which can include coronary artery vasospasm and peripheral vascular ischemia. drugs.com

Furthermore, there is a theoretical risk of serotonin syndrome. drugs.commedscape.com This potentially life-threatening condition is thought to arise from the hyperstimulation of serotonin receptors in the brainstem. drugs.com Symptoms can manifest as changes in mental status (such as agitation, hallucinations, or coma), autonomic instability (including tachycardia, labile blood pressure, and hyperthermia), neuromuscular abnormalities (like hyperreflexia and incoordination), and gastrointestinal symptoms (such as nausea, vomiting, and diarrhea). drugs.comoup.com

Interactions with Beta-Adrenoceptor Antagonists (e.g., Propranolol)

The co-administration of rizatriptan with certain beta-adrenoceptor antagonists, most notably propranolol (B1214883), can lead to a significant pharmacokinetic interaction. nih.govdrugs.com

Differential Effects on Rizatriptan and this compound Pharmacokinetics

Concurrent administration of propranolol has been shown to increase the plasma concentrations of rizatriptan. drugs.comamericanmigrainefoundation.org In one study, propranolol increased the mean plasma AUC and Cmax of rizatriptan by approximately 70-80%. medsafe.govt.nzfda.gov However, this interaction appears to be specific to propranolol, as other beta-blockers like nadolol (B74898) and metoprolol (B1676517) did not significantly alter the pharmacokinetics of rizatriptan. medsafe.govt.nznih.gov

Interestingly, while propranolol significantly affects the parent drug's concentration, the AUC of the active N-monodesmethyl metabolite of rizatriptan is not affected by this interaction. rxlist.comfda.govfda.gov

| Compound | Change in AUC | Change in Cmax |

|---|---|---|

| Rizatriptan | ~70-80% Increase | ~70-80% Increase |

| N-monothis compound | No significant effect | Data Not Available |

Proposed Mechanisms of Interaction

The most probable mechanism for the interaction between propranolol and rizatriptan is a first-pass metabolic interaction. medsafe.govt.nzfda.gov Both rizatriptan and propranolol are metabolized by MAO-A. medsafe.govt.nzfda.gov It is suggested that propranolol competitively inhibits this enzyme, thereby reducing the first-pass metabolism of rizatriptan and leading to increased plasma concentrations of the parent drug. nih.gov In vitro studies have supported this, showing that propranolol, but not other beta-blockers, significantly inhibited the formation of the indole-acetic acid metabolite of rizatriptan. nih.govnih.gov

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard protocols for synthesizing Desmethyl Rizatriptan, and how can purity and structural integrity be validated? A: Synthesis typically involves dealkylation of Rizatriptan using controlled enzymatic or chemical methods. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps. Characterization data should align with established spectral libraries or reference standards .

Analytical Validation Q: Which analytical techniques are most robust for quantifying this compound in biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits <1 ng/mL) and specificity. Method validation must follow ICH guidelines, including linearity (R² ≥0.99), intra-/inter-day precision (CV <15%), and recovery rates (85–115%). Matrix effects should be assessed using blank plasma or tissue homogenates .

Pharmacokinetics in Preclinical Models Q: How should researchers design pharmacokinetic studies for this compound in rodent models? A: Use a crossover design with serial blood sampling at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Administer doses based on body surface area scaling (e.g., 1–10 mg/kg). Plasma concentration-time curves should be analyzed via non-compartmental modeling (WinNonlin®) to calculate AUC, Cmax, and t½. Include control groups to account for metabolic variability .

Toxicity Profiling Q: What endpoints are critical for evaluating the acute toxicity of this compound in vitro? A: Assess cytotoxicity using MTT assays (IC50 values), genotoxicity via Ames test or comet assay, and organ-specific toxicity in hepatocyte/renal cell cultures. Include positive controls (e.g., cisplatin for genotoxicity) and validate results against OECD guidelines .

Advanced Research Questions

Environmental Impact Assessment Q: How can researchers evaluate the environmental persistence of this compound? A: Conduct a tiered risk assessment:

- Phase I: Calculate predicted environmental concentrations (PEC) using log Kow and biodegradation data.

- Phase II: Compare PEC to predicted no-effect concentrations (PNEC) for aquatic organisms (e.g., algae, Daphnia). A PEC/PNEC ratio <1 indicates low risk. For metabolites, include hydrolysis/photolysis studies .

Contradictory Clinical Trial Data Q: How should discrepancies in pediatric efficacy data for Rizatriptan metabolites be addressed? A: Perform meta-analysis of RCTs with stratified subgroups (e.g., age 6–12 vs. 12–17). Use mixed-effects models to account for crossover designs and weight-adjusted dosing. Sensitivity analyses can identify confounding variables (e.g., placebo response rates in adolescents) .

Formulation Optimization Q: What factorial design parameters optimize this compound delivery systems? A: A 3<sup>2</sup> factorial design (e.g., polymer concentration: 1–3%, stirring rate: 2000–3000 rpm) evaluates particle size and entrapment efficiency. Response surface methodology (RSM) identifies optimal conditions. Validate using in vitro release profiles (USP Apparatus II, pH 6.8) .

Metabolite-Drug Interactions Q: What methodologies assess interactions between this compound and CYP450 enzymes? A: Use human liver microsomes with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Measure metabolite formation via LC-MS/MS and calculate inhibition constants (Ki). For in vivo relevance, incorporate physiologically based pharmacokinetic (PBPK) modeling .

Computational Modeling Q: How can molecular docking predict this compound’s binding affinity to 5-HT1B/1D receptors? A: Use AutoDock Vina with receptor crystal structures (PDB ID: 4NC3). Validate docking poses via molecular dynamics simulations (GROMACS) and compare binding energies (ΔG) to Rizatriptan. Include solvent accessibility and protonation state adjustments .

Long-Term Stability Studies Q: What accelerated stability testing conditions are appropriate for this compound formulations? A: Follow ICH Q1A(R2): 40°C/75% RH for 6 months. Monitor degradation products via forced degradation studies (acid/base, oxidative, thermal stress). Use Arrhenius kinetics to extrapolate shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.